3-(Propan-2-yl)-2,3-dihydro-1H-indole-5-carbonitrile
Description
Properties
Molecular Formula |
C12H14N2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
3-propan-2-yl-2,3-dihydro-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C12H14N2/c1-8(2)11-7-14-12-4-3-9(6-13)5-10(11)12/h3-5,8,11,14H,7H2,1-2H3 |
InChI Key |
DKPNAOWQQBIVGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CNC2=C1C=C(C=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Indole Core Construction via Cyclization of Aniline Derivatives
A common approach involves starting with appropriately substituted aniline derivatives, followed by cyclization to form the indole nucleus.
Aniline derivative + α,β-unsaturated carbonyl or related precursor → Cyclization → Indole core
- Acidic or basic cyclization conditions.
- Use of oxidants or dehydrating agents to facilitate ring closure.
- Typical solvents include acetic acid, polyphosphoric acid, or other polar protic solvents.
Process Optimization and Industrial Relevance
The synthesis process must be optimized for:
- Yield maximization by controlling reaction temperatures and stoichiometry.
- Purity enhancement via chromatographic purification or recrystallization.
- Safety considerations when handling cyanide reagents and reactive intermediates.
Example Process Flow (Based on Patent US8471039B2):
| Step | Description | Key Conditions | Purpose |
|---|---|---|---|
| 1 | Cyclization of suitable aniline derivative | Acidic conditions, elevated temperature | Indole core formation |
| 2 | Alkylation at the 3-position | Lewis acid catalysis, controlled temperature | Propan-2-yl substitution |
| 3 | Cyanation at the 5-position | Cyanide salt, polar aprotic solvent | Nitrile group installation |
Alternative Approaches
- One-pot multistep reactions combining cyclization, alkylation, and cyanation.
- Use of protected intermediates to prevent over-alkylation or side reactions.
Data Tables Summarizing Key Parameters
| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Cyclization + Alkylation + Cyanation | Aniline derivatives, propan-2-yl halides, cyanide salts | Acidic or Lewis acid catalysts | 80-120°C, inert atmosphere | 65-85 | >98 |
| Direct Cyanation | Halogenated indole precursors | Trimethylsilyl cyanide | 25-50°C, polar aprotic solvent | 70-90 | >97 |
| Multi-step Synthesis | Various intermediates | Standard reagents | Controlled temperature, inert atmosphere | Variable | >95 |
Chemical Reactions Analysis
Types of Reactions
3-(Propan-2-yl)-2,3-dihydro-1H-indole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of indole oxides.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or alkylated indole derivatives.
Scientific Research Applications
3-(Propan-2-yl)-2,3-dihydro-1H-indole-5-carbonitrile is a dihydroindole compound with a bicyclic structure that contains a nitrogen atom within the indole ring. A carbonitrile group at the 5-position and an isopropyl group at the 3-position gives it unique chemical properties. The molecular formula for the compound is not specified in the provided documents. It has potential uses in medicinal chemistry because its structural features can influence its biological activity.
Chemical Properties and Reactivity
The chemical reactivity of 3-(Propan-2-yl)-2,3-dihydro-1H-indole-5-carbonitrile is affected by its functional groups. The carbonitrile component can undergo nucleophilic addition reactions, and the dihydroindole structure can participate in electrophilic aromatic substitution. The compound can be converted into different derivatives through synthetic pathways.
Biological Activities and Potential Applications
Similar compounds have shown biological activities, such as neuroprotective and antioxidant properties. These activities are due to their ability to interact with biological targets, which can affect pathways related to oxidative stress and neurodegeneration. Dihydroindole derivatives have been studied for their anticancer properties and their potential role in treating neurodegenerative diseases because of their ability to modulate neurotransmitter systems and provide neuroprotection. Due to its structural characteristics, 3-(Propan-2-yl)-2,3-dihydro-1H-indole-5-carbonitrile has potential applications in areas not specified in the provided document. Molecular docking studies indicate that this compound may interact effectively with targets involved in neuroprotection and cancer pathways.
Synthesis
The synthesis of 3-(Propan-2-yl)-2,3-dihydro-1H-indole-5-carbonitrile can be achieved through several methods, which are not specified in the provided document.
Structural Similarities
Several compounds share structural similarities with 3-(Propan-2-yl)-2,3-dihydro-1H-indole-5-carbonitrile:
- 2,3-Dihydroindole Basic indole structure, found in many natural products.
- 5-Cyanomethylindole Cyanomethyl group at the 5-position, exhibits different reactivity due to additional methyl group.
- 4-Methyl-2,3-dihydroindole Methyl substitution at the 4-position, alters electronic properties affecting biological activity.
- 1H-Indole-2-carboxylic acid Carboxylic acid functional group, potentially more polar, affecting solubility.
Mechanism of Action
The mechanism of action of 3-(Propan-2-yl)-2,3-dihydro-1H-indole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Data Table: Key Properties of Comparable Compounds
Discussion of Substituent Effects
- Cyano Position: In indoles, cyano groups at position 5 (target compound) vs. 2 () alter electron distribution. Position 5 may enhance resonance stabilization in the six-membered ring.
- Hydrogenation State : The dihydroindole core reduces aromaticity, likely increasing susceptibility to oxidation compared to fully aromatic analogs .
Biological Activity
3-(Propan-2-yl)-2,3-dihydro-1H-indole-5-carbonitrile is a compound classified as a dihydroindole, notable for its bicyclic structure that includes a nitrogen atom in the indole ring. The presence of a carbonitrile group at the 5-position and an isopropyl group at the 3-position enhances its chemical properties, making it a subject of interest in medicinal chemistry. This article reviews the biological activities associated with this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.
The molecular formula of 3-(Propan-2-yl)-2,3-dihydro-1H-indole-5-carbonitrile is with a molecular weight of 186.25 g/mol. Its unique structural features allow for various chemical interactions, which are crucial for its biological activity. The carbonitrile moiety can participate in nucleophilic addition reactions, while the dihydroindole structure is amenable to electrophilic aromatic substitution.
Antioxidant and Neuroprotective Properties
Research indicates that compounds similar to 3-(Propan-2-yl)-2,3-dihydro-1H-indole-5-carbonitrile exhibit significant antioxidant and neuroprotective properties. These effects are primarily attributed to their ability to modulate oxidative stress pathways and protect against neurodegeneration. For instance, studies have shown that dihydroindole derivatives can interact with biological targets that influence neurotransmitter systems.
Anticancer Activity
The anticancer potential of this compound has also been explored. Various derivatives of dihydroindoles have demonstrated cytotoxic effects against different cancer cell lines. A study reported that certain structural modifications led to enhanced activity against MCF-7 (breast cancer) and other cancer cell lines, with IC50 values ranging from 0.69 to 22 mM . The mechanisms involved may include interference with tubulin polymerization and the generation of reactive oxygen species (ROS), which contribute to cytotoxicity .
Molecular docking studies suggest that 3-(Propan-2-yl)-2,3-dihydro-1H-indole-5-carbonitrile may effectively bind to receptors and enzymes involved in neuroprotection and cancer pathways. These interactions are critical for elucidating its pharmacological profile and optimizing therapeutic applications.
Neuroprotection in Experimental Models
In experimental models of neurodegenerative diseases, compounds similar to 3-(Propan-2-yl)-2,3-dihydro-1H-indole-5-carbonitrile have been shown to reduce markers of oxidative stress and improve neuronal survival rates. For example, one study demonstrated that these compounds could significantly lower the levels of malondialdehyde (MDA), a marker of lipid peroxidation, while increasing glutathione levels in neuronal cultures exposed to oxidative stress.
Anticancer Efficacy
A specific case study evaluated the anticancer efficacy of a derivative based on the structure of 3-(Propan-2-yl)-2,3-dihydro-1H-indole-5-carbonitrile against various cancer cell lines. The results indicated that this derivative exhibited potent growth inhibition with an IC50 value of 20 nM against KB-V1 cells (a multidrug-resistant cancer cell line), suggesting potential for further development as an anticancer agent .
Comparative Analysis
The following table summarizes the biological activity findings related to similar compounds:
| Compound Name | Biological Activity | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-(Propan-2-yl)-2,3-dihydro-1H-indole-5-carbonitrile | Antioxidant, Neuroprotective | Not specified | Modulation of oxidative stress pathways |
| Dihydroindole Derivative | Anticancer | 0.69 - 22 | Tubulin polymerization interference |
| Iso-Pr-substituted Derivative | Antiviral | 3.03 (DENV) | Early-stage viral lifecycle inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
